molecular formula C16H18N6O4 B10959728 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10959728
M. Wt: 358.35 g/mol
InChI Key: DYBHXRVSMKPZNJ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a complex organic compound featuring multiple functional groups, including pyrazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final compound is formed by coupling the pyrazole and furan rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and furan rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Substituted pyrazole or furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole and furan rings might facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is unique due to the presence of both nitro and furan groups, which can impart distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N6O4/c1-3-20-9-12(6-17-20)8-19(2)16(23)15-5-4-14(26-15)11-21-10-13(7-18-21)22(24)25/h4-7,9-10H,3,8,11H2,1-2H3

InChI Key

DYBHXRVSMKPZNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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